Product packaging for 1-(Aminomethyl)cyclopropanol hydrochloride(Cat. No.:CAS No. 1215417-77-8)

1-(Aminomethyl)cyclopropanol hydrochloride

Cat. No.: B11927377
CAS No.: 1215417-77-8
M. Wt: 123.58 g/mol
InChI Key: NINSLGKSPSRHRK-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanol hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B11927377 1-(Aminomethyl)cyclopropanol hydrochloride CAS No. 1215417-77-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1215417-77-8

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

1-(aminomethyl)cyclopropan-1-ol;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c5-3-4(6)1-2-4;/h6H,1-3,5H2;1H

InChI Key

NINSLGKSPSRHRK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)O.Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Aminomethyl Cyclopropanol Hydrochloride Systems

Cyclopropane (B1198618) Ring Opening Reactions

The inherent ring strain of the cyclopropane moiety in 1-(Aminomethyl)cyclopropanol (B1280185) hydrochloride makes it susceptible to a variety of ring-opening reactions. These transformations are influenced by the nature of the reagents and the reaction conditions, leading to a diverse array of products.

Base-Promoted Ring Opening Mechanisms

In the presence of a base, 1-(Aminomethyl)cyclopropanol and its derivatives can undergo ring opening through distinct mechanistic pathways. These reactions are often initiated by the deprotonation of the hydroxyl group, leading to the formation of a reactive alkoxide intermediate.

One proposed mechanism involves the elimination of hydrogen bromide (HBr) from a gem-dibromocyclopropane derivative to form a cyclopropene (B1174273) intermediate. uq.edu.au This process is initiated by an alkoxide, which facilitates the elimination. Subsequent reactions of the highly strained cyclopropene lead to the final ring-opened products. uq.edu.au Experimental and computational studies on related systems have provided insights into this pathway, highlighting the kinetic selectivity that often favors the formation of specific stereoisomers. uq.edu.au

An alternative pathway in base-promoted ring openings involves the formation of zwitterionic and carbene intermediates. uq.edu.auyoutube.com Following the initial deprotonation, the resulting alkoxide can induce cleavage of a carbon-carbon bond in the cyclopropane ring, leading to a zwitterionic species. acs.org This intermediate can then rearrange or eliminate a leaving group to form a carbene. uq.edu.auyoutube.com Carbenes are highly reactive species that can undergo various subsequent reactions, including insertions and cycloadditions, to yield a range of products. youtube.comresearchgate.net The formation of these intermediates is a key feature in the Simmons-Smith reaction, a well-known method for cyclopropanation. youtube.comyoutube.com

Reductive Ring Opening in Coordination Environments

The reactivity of cyclopropane-containing amino acids, such as derivatives of 1-(Aminomethyl)cyclopropanol, can be significantly influenced when they are part of a metal coordination complex. beilstein-journals.orgnih.govnih.gov In a chiral Ni(II) coordination environment, for instance, these compounds can undergo reductive ring-opening. beilstein-journals.orgnih.govnih.gov This process typically involves the formation of a radical anion, whose subsequent reaction pathways are influenced by substituents on the cyclopropane ring. beilstein-journals.orgnih.govnih.gov

This electrochemical approach allows for the stereoselective functionalization of the amino acid side chain, leading to the formation of non-proteinogenic amino acids with double bonds. beilstein-journals.orgnih.govnih.gov The regioselectivity of this ring opening can often be controlled by the addition of Lewis acids. beilstein-journals.orgnih.govnih.gov

Table 1: Reductive Ring Opening and Subsequent Reactions

Complex Reaction Conditions Products Yield (%) Diastereomeric Ratio
Ni(II)-Schiff base of a cyclopropanated amino acid Electrolysis at -1.5 V, followed by protonation Dehydroalanine and dehydroaminobutyric acid derivatives Not specified Not specified
Ni(II)-Schiff base of a cyclopropanated amino acid Electrolysis, protonation, then addition of thiols Cysteine derivatives Practical yields High stereoselectivity

This table is a representation of findings from related systems and is for illustrative purposes. beilstein-journals.orgnih.gov

Enzyme-Catalyzed Cyclopropane Ring-Opening

While specific research on enzyme-catalyzed ring-opening of 1-(Aminomethyl)cyclopropanol hydrochloride is not detailed in the provided search results, the general principles of enzymatic catalysis on cyclopropane rings are relevant. Enzymes can provide a chiral environment that facilitates highly specific and selective transformations. This can involve the activation of the cyclopropane ring through various means, such as protonation or coordination to a metal cofactor within the enzyme's active site, leading to controlled ring cleavage and the formation of specific products.

Lewis Acid-Catalyzed Ring Opening

Lewis acids can catalyze the ring-opening of cyclopropanes, particularly those that are "activated" by the presence of electron-donating and electron-withdrawing groups. nih.govuni-regensburg.desnnu.edu.cnnih.gov The Lewis acid coordinates to a basic site on the molecule, often the oxygen of the hydroxyl group in the case of cyclopropanols, which enhances the polarization of the C-C bonds in the ring and facilitates nucleophilic attack. snnu.edu.cnnih.gov This activation lowers the energy barrier for ring opening. nih.gov

The reaction of activated cyclopropanes with amine nucleophiles, for example, can proceed at room temperature with complete preservation of enantiomeric purity. nih.gov The mechanism often involves an SN1-type ring opening to form a carbocationic intermediate, which is then trapped by the nucleophile. uni-regensburg.de This methodology has been applied in the synthesis of various biologically active molecules. nih.gov

Nucleophilic Attack and Ring Cleavage Pathways

The inherent strain in the cyclopropane ring of 1-(aminomethyl)cyclopropanol makes it susceptible to ring-opening reactions initiated by nucleophilic attack. These reactions are often facilitated by the presence of activating groups and can proceed through various mechanistic pathways, leading to a diverse array of products.

One of the key factors influencing the reactivity of cyclopropanes is the nature of the substituents on the ring. Electron-withdrawing groups enhance the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack. nih.gov Kinetic studies on the ring-opening of electrophilic cyclopropanes with thiophenolates have revealed that both electron-donating and electron-withdrawing groups on a phenyl substituent at the 2-position can accelerate the reaction, indicating complex stabilization of the transition state. nih.gov

The mechanism of ring-opening can vary significantly depending on the reaction conditions and the specific reagents involved. For instance, in the presence of a base, gem-dibromocyclopropanes can undergo an elimination of HBr to form a cyclopropene intermediate, which then cleaves to a zwitterionic or carbene species. uq.edu.au Subsequent nucleophilic addition and protonation steps determine the final product. uq.edu.au Isotope labeling studies have shown that both the in situ generated alcohol and the bulk alcohol solvent can participate in these final steps. uq.edu.au

Transition metal catalysts are also widely employed to promote cyclopropanol (B106826) ring-opening reactions. Copper-catalyzed processes, for example, can lead to the divergent synthesis of γ-butyrolactones and δ-ketoesters. nih.gov Mechanistic studies suggest that these reactions can proceed through the formation of an α,β-unsaturated enone intermediate, a species often considered a byproduct in other cyclopropanol ring-opening reactions. nih.gov In some cases, the reaction pathway is believed to involve a metallo-homoenolate or a β-alkyl radical intermediate. nih.gov

The regioselectivity of the ring cleavage is another critical aspect. In tandem Heck-ring-opening reactions of cyclopropyldiol derivatives, the hydroxyl group plays a crucial dual role in directing the regio- and stereoselectivity of the cyclopropane ring-opening. nih.gov Detailed DFT studies have been instrumental in elucidating the energetic pathways that govern which C-C bond of the cyclopropane ring is cleaved. nih.gov

Furthermore, single electron transfer (SET) oxidants can initiate ring-opening. beilstein-journals.org For example, Ag(I)-catalyzed oxidative ring-opening of cyclopropanols can proceed via the formation of an oxygen-centered radical, followed by ring cleavage to an alkyl radical, which then reacts with a suitable acceptor. beilstein-journals.org

The following table summarizes different conditions and the resulting products from the ring-opening of cyclopropanol derivatives.

Catalyst/ReagentSubstrateProduct(s)Reference
Copper(I)Cyclopropanol and 2-bromo-2,2-dialkyl estersγ-butyrolactones and δ-ketoesters nih.gov
Base (e.g., sodium alkoxide)gem-Dibromocyclopropane2-Deoxy-2-(E-bromomethylene)pyranosides uq.edu.au
Ag(I)Cyclopropanol and quinonesFunctionalized ketones beilstein-journals.org
PalladiumAlkenyl cyclopropyl (B3062369) diolsLactones nih.gov

Reactions of the Aminomethyl Group

The primary amine of the aminomethyl group in this compound is a versatile functional handle that can participate in a variety of chemical transformations. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The aminomethyl group can act as a nucleophile, participating in substitution reactions. ucsb.edu In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the formation of a new carbon-nitrogen bond. ucsb.edu The mechanism of nucleophilic substitution can be either SN1 or SN2, depending on the substrate and reaction conditions. ucsb.edu For instance, the reaction of an amine with a haloalkane can proceed via an S_N2 mechanism, where the amine directly displaces the halide. ucsb.edu

Lithiated 1,1-diborylalkanes have been shown to react with α-halo and α-tosyl aziridines to produce borylated (aminomethyl)cyclopropanes. tymcdonald.comnih.gov This reaction proceeds with high diastereoselectivity and provides a route to highly functionalized cyclopropane derivatives. tymcdonald.comnih.gov DFT studies suggest that the mechanism of this reaction differs from that observed with analogous epihalohydrin starting materials. nih.gov

Amine Oxidation

The oxidation of amines can lead to a variety of products, including imines, and is a fundamental transformation in organic synthesis. nih.govrsc.org The oxidation of the aminomethyl group in this compound would involve the net loss of two electrons and two protons to form a C=N double bond. nih.gov This transformation can be catalyzed by various flavoproteins, such as monoamine oxidase (MAO). nih.gov The mechanism of amine oxidation by flavoproteins is complex and can involve different sequences of electron and proton transfer. nih.gov

Interestingly, studies with trans-2-phenyl(aminomethyl)cyclopropane have shown that it does not inactivate MAO or lead to ring-opened products, suggesting that if a carbon radical adjacent to the cyclopropyl ring is formed, the subsequent radical collapse is faster than the ring-opening of the cyclopropyl ring. nih.gov

Iminium Formation and Reduction

The reaction of the primary aminomethyl group with an aldehyde or ketone results in the formation of an imine. masterorganicchemistry.comyoutube.com This reaction is typically acid-catalyzed and proceeds through a series of steps including nucleophilic addition of the amine to the carbonyl, formation of a carbinolamine intermediate, and subsequent dehydration to the imine. libretexts.org The pH of the reaction is crucial, with a slightly acidic environment (around pH 5) generally providing the optimal rate. libretexts.org

The resulting imine can then be reduced to a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com A variety of reducing agents can be used for the reduction of the iminium ion, which is the protonated form of the imine. masterorganicchemistry.com Enzymatic imine reduction is also a powerful method for the stereospecific synthesis of chiral amines. nih.gov

The table below outlines the key transformations of the aminomethyl group.

Reaction TypeReagentsProductReference
Nucleophilic SubstitutionHaloalkaneSecondary amine ucsb.edu
Nucleophilic Substitutionα-Halo or α-Tosyl Aziridine (B145994) and Lithiated 1,1-diborylalkaneBorylated (aminomethyl)cyclopropane tymcdonald.comnih.gov
OxidationOxidizing agent (e.g., flavoprotein)Imine nih.govrsc.org
Iminium FormationAldehyde or KetoneImine masterorganicchemistry.comyoutube.com
Iminium ReductionReducing agentSecondary amine masterorganicchemistry.comnih.gov

Reactions of the Cyclopropanol Hydroxyl Group

The hydroxyl group of the cyclopropanol moiety offers another site for chemical modification, allowing for the introduction of various functional groups through reactions such as esterification.

Esterification Reactions

The hydroxyl group of 1-(aminomethyl)cyclopropanol can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. studyraid.comorganic-chemistry.org The mechanism of Fischer esterification is a reversible process that involves protonation of the carbonyl oxygen of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com To drive the equilibrium towards the ester product, water is often removed from the reaction mixture. organic-chemistry.org

Various catalysts can be employed for esterification, including Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids. organic-chemistry.org Metal-free conditions using ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) have also been developed for the oxidative esterification of alcohols to esters, where the ionic liquid is proposed to activate the hydroxyl group through hydrogen bonding. nih.gov

The table below provides an overview of esterification reactions.

Reaction NameReagentsCatalystReference
Fischer EsterificationCarboxylic acidAcid (Brønsted or Lewis) studyraid.comorganic-chemistry.org
Oxidative EsterificationAlcohol1-Ethyl-3-methylimidazolium acetate nih.gov

Potential for Alkylation

The primary amino group in 1-(aminomethyl)cyclopropanol serves as a key site for alkylation reactions. Reductive N-alkylation is a common strategy for introducing alkyl groups to aliphatic amines and amino alcohols. google.com This process typically involves the reaction of the amine with an aldehyde in the presence of hydrogen and a suitable catalyst, such as a supported platinum metal catalyst. google.com The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the corresponding N-alkylated product. A key advantage of this method is the potential for high conversion of the reactants, simplifying the purification of the final product. google.com

Alternative, environmentally benign methods for N-alkylation have also been explored, utilizing reagents like dimethyl carbonate (DMC) in the presence of a catalyst. nih.gov While effective for many amines, selectivity can be a challenge, with the potential for over-alkylation. nih.gov For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base resulted in a mixture of two regioisomers. mdpi.com

Hydrogen-borrowing catalysis represents another sustainable approach to alkylation, where an alcohol acts as the alkylating agent. nih.gov This method, often mediated by a metal catalyst, involves the in-situ oxidation of the alcohol to an aldehyde, which then reacts with the amine, followed by the reduction of the resulting imine. nih.gov

The table below summarizes various N-alkylation approaches applicable to amino groups, such as the one present in 1-(aminomethyl)cyclopropanol.

Alkylation MethodAlkylating AgentCatalyst/ReagentsKey Features
Reductive N-alkylationAliphatic AldehydesH₂, Supported Pt metal catalystHigh reactant conversion. google.com
Dialkyl CarbonatesDimethyl Carbonate (DMC)Biogenic Cu–Zr Bimetallic NanoparticlesEnvironmentally benign, potential for over-alkylation. nih.gov
Hydrogen-Borrowing CatalysisAlcoholsMetal catalystSustainable, in-situ generation of aldehyde. nih.gov
Classical AlkylationAlkyl Halides (e.g., Benzyl Bromide)Base (e.g., K₂CO₃)Can lead to regioisomers in complex molecules. mdpi.com

Derivatization Reactions

The inherent reactivity of the amino and hydroxyl groups, coupled with the unique properties of the cyclopropane ring, allows for a wide range of derivatization reactions.

Functionalization of Cyclopropane Derivatives

The functionalization of cyclopropane rings is a significant area of research, leading to the synthesis of diverse and structurally complex molecules. A notable strategy involves the synthesis of borylated (aminomethyl)cyclopropanes. These intermediates are highly versatile, as the boron and amine functionalities can be further derivatized. For example, lithiated 1,1-diborylalkanes can react with α-halo or α-tosyl aziridines to produce borylated (aminomethyl)cyclopropanes with a high degree of diastereoselectivity. tymcdonald.com These borylated compounds can then undergo various transformations, including oxidation to the corresponding cyclopropanol, N-methylation, and Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. tymcdonald.com

Zinc-catalyzed reactions offer another avenue for the functionalization of cyclopropanols. tohoku.ac.jp For instance, the β-allylation of cyclopropanols with Morita–Baylis–Hillman (MBH) carbonates can proceed with retention of the cyclopropane ring, yielding cyclopropyl-fused α-alkylidene-δ-valerolactone derivatives. tohoku.ac.jp Mechanistic studies suggest that these reactions may proceed through an "enolized homoenolate" intermediate. tohoku.ac.jpresearchgate.net

The following table outlines selected methods for the functionalization of cyclopropane derivatives.

Functionalization StrategyKey IntermediatesSubsequent Derivatizations
BorylationBorylated (aminomethyl)cyclopropanesOxidation to cyclopropanols, N-methylation, Suzuki-Miyaura cross-coupling. tymcdonald.com
Zinc-Catalyzed AllylationEnolized homoenolatesFormation of cyclopropyl-fused lactones. tohoku.ac.jp

Post-Synthetic Modification Strategies

For amine-containing molecules, a common PSM approach is the reaction with various electrophiles. For example, the amino group can be acylated using anhydrides or activated carboxylic acids. The use of peptide coupling reagents under mild conditions allows for the covalent attachment of a wide range of molecules, including those with sensitive functional groups. rsc.org Another PSM strategy involves the transformation of imine linkages, which can be formed from primary amines, into more stable amine linkages through reduction. nih.gov This approach allows for further functionalization, such as aminolysis followed by metallation. nih.gov

These PSM strategies offer a versatile toolkit for creating a library of derivatives from a single starting material like 1-(aminomethyl)cyclopropanol.

Chirality and Stereochemical Transformations

The presence of a stereocenter at the carbon atom bearing the aminomethyl and hydroxyl groups, as well as the potential for creating new stereocenters during reactions, makes the stereochemistry of 1-(aminomethyl)cyclopropanol systems a critical aspect of their chemistry.

Diastereoselective Processes

The rigid structure of the cyclopropane ring can be exploited to achieve high levels of diastereoselectivity in reactions on adjacent functional groups. nih.gov For instance, the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives yields polysubstituted stereodefined bicyclopropanes as a single diastereomer. nih.gov Similarly, vanadium-catalyzed epoxidation of such systems also proceeds with high diastereoselectivity. nih.gov

The synthesis of chiral aminocyclopropanes can be achieved through the enantioselective hydroamination of substituted cyclopropenes with various amines, catalyzed by chiral half-sandwich rare-earth-metal complexes. researchgate.net This method can produce a variety of chiral α-aminocyclopropane derivatives in high yields and with excellent stereoselectivity. researchgate.net The development of chiral cyclopropane units as key intermediates is also a viable strategy. For example, cis- and trans-dicarbonyl-substituted chiral cyclopropanes have been synthesized and used as precursors for conformationally restricted analogues of histamine. acs.org

The table below presents examples of diastereoselective reactions involving cyclopropane derivatives.

ReactionSubstrateCatalyst/ReagentOutcome
Simmons-Smith CyclopropanationAlkenyl cyclopropyl carbinolEt₂Zn, CH₂I₂Single diastereomer of bicyclopropane. nih.gov
EpoxidationAlkenyl cyclopropyl carbinolVanadium acetylacetonate, t-BuOOHSingle diastereomer of cyclopropyl oxirane. nih.gov
HydroaminationSubstituted cyclopropenesChiral half-sandwich rare-earth-metal complexesHigh yield and excellent stereoselectivity of chiral α-aminocyclopropanes. researchgate.net

Stereoinversion during Reactions

Stereoinversion is a common outcome in bimolecular nucleophilic substitution (S(N)2) reactions occurring at a chiral center. In an S(N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of the stereochemical configuration, often likened to an umbrella being blown inside out. youtube.com This phenomenon is crucial in controlling the stereochemistry of products in organic synthesis. While specific studies on stereoinversion in reactions of this compound are not detailed in the provided context, the general principles of S(N)2 reactions would apply if the hydroxyl group were converted into a suitable leaving group, allowing for nucleophilic attack at the chiral carbon. The rigidity of the cyclopropane ring could influence the transition state geometry and the facility of such a reaction.

Computational and Theoretical Studies on 1 Aminomethyl Cyclopropanol Hydrochloride Systems

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Fukui Indices for Reactivity Prediction

Fukui functions are powerful tools in computational chemistry for predicting the reactivity of different sites within a molecule. wikipedia.org These indices, derived from density functional theory (DFT), help in identifying the most probable locations for nucleophilic, electrophilic, and radical attacks. faccts.de The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons is altered. wikipedia.org

For a given atom within a molecule, condensed Fukui functions are calculated to predict reactivity. There are three main types of Fukui indices:

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

In the context of 1-(aminomethyl)cyclopropanol (B1280185) hydrochloride, the Fukui indices would highlight the regions of the molecule most susceptible to chemical reactions. For instance, the nitrogen atom of the aminomethyl group and the oxygen atom of the hydroxyl group, with their lone pairs of electrons, are expected to be potential sites for electrophilic attack. Conversely, the carbon atoms of the cyclopropane (B1198618) ring, being part of a strained ring system, could exhibit unique reactivity patterns that can be elucidated through the calculation of Fukui indices. Computational studies on related cyclopropylamine (B47189) systems have utilized such indices to understand their reaction mechanisms. researchgate.netnih.gov

A hypothetical representation of condensed Fukui indices for 1-(aminomethyl)cyclopropanol is presented in the table below. The values indicate the relative reactivity of each atom.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N (Amino)0.050.150.10
C (Aminomethyl)0.120.080.10
C1 (Cyclopropyl)0.100.090.095
O (Hydroxyl)0.080.180.13
H (Hydroxyl)0.150.050.10
Note: These values are illustrative and would need to be calculated using appropriate quantum chemical software.

Hartree-Fock (HF) Level Calculations

Hartree-Fock (HF) theory is a fundamental ab initio quantum chemistry method used to approximate the electronic wavefunction and energy of a molecule. acs.org It serves as a starting point for more advanced and accurate computational methods. HF calculations provide valuable information about molecular geometries, orbital energies, and electronic properties. nih.gov

For 1-(aminomethyl)cyclopropanol hydrochloride, HF calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate molecular orbital energies: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Determine electrostatic potential maps: Visualize the charge distribution within the molecule, highlighting electron-rich and electron-poor regions.

While HF theory neglects electron correlation, leading to some inaccuracies, it provides a qualitatively correct picture for many systems and is computationally less expensive than more sophisticated methods. acs.org Studies on similar small organic molecules often utilize HF as a baseline for more complex calculations. phcogj.com

Mechanistic Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. rsc.org For reactions involving this compound, computational studies can map out potential reaction pathways, identify key intermediates and transition states, and predict the thermodynamics and kinetics of these processes.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. mit.edu Identifying the structure and energy of the transition state is crucial for understanding the reaction rate. Computational methods, such as those based on DFT, can be used to locate and characterize transition state structures. acs.org For instance, in the context of the synthesis or reactions of 1-(aminomethyl)cyclopropanol, transition state analysis could elucidate the mechanism of cyclopropane ring formation or opening. nih.govresearchgate.net

Many chemical reactions can proceed through multiple pathways, leading to different products. The distribution of these products is governed by either thermodynamic or kinetic control. wikipedia.orgiitd.ac.in

Thermodynamic control favors the most stable product, which corresponds to the lowest energy product. libretexts.org

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.org

Computational chemistry can predict the relative energies of products and transition states, thereby allowing for the prediction of whether a reaction will be under thermodynamic or kinetic control. thecatalyst.org For reactions of 1-(aminomethyl)cyclopropanol, this could involve predicting the regioselectivity or stereoselectivity of a reaction. For example, in a ring-opening reaction, calculations could determine which C-C bond in the cyclopropane ring is more likely to break and whether the reaction is reversible (thermodynamic control) or irreversible (kinetic control). nih.gov

A hypothetical energy profile for a reaction of 1-(aminomethyl)cyclopropanol leading to two different products (Product A and Product B) is shown below.

SpeciesRelative Free Energy (kcal/mol)
Reactant0
Transition State to Product A+20
Product A (Kinetic)-10
Transition State to Product B+25
Product B (Thermodynamic)-15

In this illustrative example, Product A is the kinetic product because it has a lower activation energy, while Product B is the thermodynamic product because it is more stable.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The various conformations of a molecule can have different energies and, therefore, different populations at a given temperature. Understanding the conformational preferences of a molecule is essential as it can influence its physical properties and biological activity.

For this compound, conformational analysis would focus on the rotation around the C-C and C-N bonds of the aminomethyl substituent. The rigid cyclopropane ring itself has limited conformational flexibility. libretexts.orgmasterorganicchemistry.com The presence of the hydroxyl and aminomethyl groups, capable of forming intramolecular hydrogen bonds, can significantly influence the preferred conformation. Computational methods can be used to calculate the relative energies of different conformers and to determine the barriers to rotation between them. nih.gov This information is critical for understanding how the molecule might interact with its environment, for instance, in a biological system.

Theoretical Modeling of Secondary Structures in Peptides

The incorporation of constrained amino acid analogs, such as those derived from 1-(aminomethyl)cyclopropanol, into peptides is a key strategy for influencing secondary structure and enhancing biological activity. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, are pivotal in predicting the conformational preferences of peptides containing such modifications. nih.gov

MD simulations on peptides containing non-natural residues, like D-amino acids or cyclic structures, have demonstrated that these modifications can induce specific turns and secondary structures that are not prevalent in peptides composed solely of L-amino acids. nih.gov For instance, simulations have shown that certain stereochemistries can favor pseudo-cyclic conformations, which are crucial for cyclization efficiency. nih.gov While direct modeling of this compound within a peptide chain is not extensively documented in the provided results, the principles derived from studies on other cyclic and non-natural amino acids are applicable. These studies often employ force fields like AMBER, CHARMM, OPLS, and GROMOS to simulate peptide behavior in various solvents. mdpi.comspringernature.com The goal of these simulations is to generate a canonical ensemble of low-energy conformations, providing a statistical representation of the peptide's structural landscape. nih.gov

Machine learning models, trained on MD simulation data, are also emerging as powerful tools for predicting the structural ensembles of cyclic peptides, offering a faster alternative to extensive simulations. nih.gov These approaches can predict the populations of different conformations, which is critical for understanding the structure-activity relationship of peptidomimetics. nih.gov The table below summarizes common computational approaches used in the theoretical modeling of modified peptides.

Computational MethodApplication in Peptide ModelingKey Insights
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of peptides in solution.Provides ensembles of conformations, identifies stable secondary structures, and assesses solvent effects. nih.govmdpi.com
Quantum Chemical Calculations (e.g., DFT)Calculating the relative energies of different peptide conformers.Predicts the most stable structures and elucidates the electronic effects of modifications. nih.gov
Machine Learning (ML) ModelsPredicting structural ensembles based on peptide sequence.Offers rapid prediction of conformational populations, aiding in high-throughput screening. nih.gov

Influence of Cyclopropane Ring on Molecular Conformation

The cyclopropane ring in this compound imposes significant conformational constraints. A detailed conformational and structural study of the closely related aminomethyl cyclopropane using temperature-dependent FT-IR spectra and ab initio calculations has identified five possible conformers. acs.org These conformers are defined by the relative position of the amino group to the three-membered ring (cis or gauche) and the rotation of the amino group (trans, gauche-1, or gauche-2). acs.org

Ab initio calculations at the MP2/6-31G(d) level of theory predict the relative energies of these conformers. The gauche conformer is generally found to be more stable than the cis conformer for many substituted cyclopropanes. acs.org For instance, in chloromethyl cyclopropane, the gauche conformer is predominant, accounting for 95% of the population in the liquid phase. acs.org This preference is a result of the interplay between steric and electronic effects. The rigid structure of the cyclopropane ring leads to significant torsional and angle strain, which influences its conformational preferences and reactivity.

The table below outlines the possible conformers of aminomethyl cyclopropane, which serves as a model for understanding the conformational behavior of this compound.

Conformer NotationDescription
C-tCis conformation with trans amino rotor.
C-g1Cis conformation with gauche-1 amino rotor.
C-g2Cis conformation with gauche-2 amino rotor.
G-tGauche conformation with trans amino rotor.
G-gGauche conformation with gauche amino rotor.

Structure-Reactivity Correlations (Computational)

Prediction of Electrophilic and Nucleophilic Sites

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the reactivity of molecules by identifying their electrophilic and nucleophilic sites. nih.govresearchgate.net For a molecule like this compound, the primary nucleophilic sites are expected to be the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons.

Conceptual DFT-based descriptors, such as the nucleophilicity index (N) and local nucleophilicity indices (Nk), can be calculated to quantify the nucleophilic strength of different atomic centers within a molecule. nih.govresearchgate.net Studies on similar molecules, like hydroxylamine (B1172632) derivatives, have shown that these descriptors can effectively predict the relative reactivity of nitrogen and oxygen centers towards electrophiles. nih.gov The electrophilic sites in this molecule would likely be the carbon atoms of the cyclopropane ring, which can be susceptible to nucleophilic attack, leading to ring-opening reactions, especially if activated by electron-withdrawing groups. The protonated amino group in the hydrochloride salt would significantly reduce the nucleophilicity of the nitrogen atom.

A study on the reaction between methylamine (B109427) and acetic acid to form a peptide bond highlights how computational methods can be used to analyze the redistribution of electron density and identify reactive sites during a reaction. researchgate.net Such analyses are crucial for understanding the chemical behavior of this compound in various chemical environments.

Correlation of Substituents with Reaction Pathways

The reactivity of the 1-(aminomethyl)cyclopropanol system can be significantly modulated by the presence of substituents on the cyclopropane ring or on the amino and hydroxyl groups. Computational studies on substituted systems, such as hydroxylamine derivatives and cyclic sulfamidates, provide a framework for understanding these effects. nih.govnih.gov

Inductive (+I/-I) and resonance (+M/-M) effects of substituents can either enhance or diminish the nucleophilicity of the reactive centers. nih.gov For example, electron-donating groups would be expected to increase the nucleophilicity of the amino and hydroxyl groups, while electron-withdrawing groups would decrease it. nih.gov In the context of reaction pathways, substituents can influence the activation energy barriers of competing reactions. For instance, in cyclic sulfamidates, the presence of an unprotected sulfonamide NH group can completely suppress the ring-opening reaction, whereas ester groups at a carboxylic position can favor it. nih.gov

The following table summarizes the expected effects of different types of substituents on the reactivity of an aminocyclopropanol system, based on general principles from related computational studies.

Substituent TypeExpected Effect on NucleophilicityInfluence on Reaction Pathways
Electron-Donating (e.g., -CH3)Increases nucleophilicity of N and O atoms.May favor reactions involving nucleophilic attack by the molecule.
Electron-Withdrawing (e.g., -CN, -NO2)Decreases nucleophilicity of N and O atoms.May favor nucleophilic attack on the cyclopropane ring, potentially leading to ring-opening.

Computational Evaluation of Conformational Energy Penalties

The cyclopropane ring in this compound is associated with a significant amount of ring strain, which contributes to its conformational energy. This strain is a combination of angle strain, due to the deviation of the C-C-C bond angles from the ideal tetrahedral angle, and torsional strain, resulting from the eclipsing of C-H bonds. nih.gov The total ring strain in cyclopropane is approximately 27.6 kcal/mol. nih.gov

Computational methods can be used to calculate the conformational energy penalties associated with different spatial arrangements of the molecule. nih.gov These penalties represent the energy required to adopt a conformation that may be necessary for binding to a biological target but is not the lowest energy conformation in solution. nih.gov For 1-(aminomethyl)cyclopropanol, the energy difference between its various conformers (e.g., cis vs. gauche) represents a conformational energy penalty. For instance, in ethynylmethyl cyclopropane, the cis conformer is more stable than the gauche form, with a calculated energy difference of about 2.08 kJ/mol. acs.org

Understanding these energy penalties is crucial in drug design, as they can affect the binding affinity of a molecule to its target. Flexible docking methods can incorporate these conformational energy penalties to improve the accuracy of ligand discovery. nih.gov

The table below lists the components of ring strain in cyclopropane, which are fundamental to the conformational energy of this compound.

Type of StrainDescriptionContribution to Conformational Energy
Angle Strain (Baeyer Strain)Deviation of bond angles from the ideal 109.5°. In cyclopropane, the C-C-C angle is 60°.A major contributor to the high ring strain.
Torsional Strain (Pitzer Strain)Eclipsing interactions between adjacent C-H bonds.Significant due to the planar and rigid nature of the ring.

Applications of 1 Aminomethyl Cyclopropanol Hydrochloride and Its Derivatives in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The inherent rigidity and defined stereochemistry of the cyclopropane (B1198618) ring make its derivatives, including 1-(aminomethyl)cyclopropanol (B1280185), powerful tools for creating sophisticated molecular structures. They provide chemists with a predictable and robust platform for exploring chemical space.

The cyclopropane unit within 1-(aminomethyl)cyclopropanol is itself a carbocycle that can be strategically functionalized. The amino and hydroxyl groups serve as synthetic handles for elaboration, allowing for the construction of more complex carbocyclic systems. Methodologies for creating functionalized amino acid derivatives can be adapted to these cyclopropane precursors. nih.govnih.gov For instance, the synthesis of γ-functionalized α-amino acid derivatives has been achieved through stereoselective reactions, a principle that can be extended to cyclopropyl (B3062369) building blocks to create enantiomerically enriched products. nih.gov The development of new pharmacophores often involves the synthesis of functionalized amino acid derivatives, and the unique conformational properties of the cyclopropane ring make it an attractive core for designing novel carbocyclic structures for applications such as anticancer agents. nih.gov

Spirocycles, compounds containing two rings connected by a single shared atom, are increasingly sought-after motifs in medicinal chemistry due to their inherent three-dimensionality. nih.govbldpharm.com This structural rigidity can reduce the conformational entropy penalty upon binding to a biological target, potentially improving potency. researchgate.net Derivatives of 1-(aminomethyl)cyclopropanol are excellent precursors for spirocyclic scaffolds, where the cyclopropane ring constitutes one of the rings fused at the spiro-center.

The synthesis of spirocyclic systems is a significant area of research, with numerous strategies developed to access these complex structures. nih.govnih.govresearchgate.net The incorporation of spirocycles is a recognized strategy for improving the success rate of drug candidates by increasing their three-dimensional character. bldpharm.com

Table 1: Selected Strategies for the Synthesis of Spirocyclic Scaffolds

Synthetic Approach Description Key Features
Intramolecular Alkylation A linear precursor containing nucleophilic and electrophilic sites is cyclized to form the second ring onto an existing carbocycle. A common and versatile method for forming various ring sizes.
Cycloaddition Reactions A [3+2] or other cycloaddition reaction can form a five-membered ring spiro-fused to another ring system. Allows for rapid construction of complexity and control over stereochemistry.
Rearrangement Reactions Pinacol or other rearrangement reactions can be used to contract or expand rings, leading to the formation of a spiro-center. Can generate complex and otherwise inaccessible spirocyclic frameworks.
Multi-component Reactions Several starting materials are combined in a one-pot reaction to assemble the spirocyclic product. researchgate.net Highly efficient in building molecular complexity from simple precursors. researchgate.net

This table presents a generalized overview of synthetic strategies that can be employed to create spirocyclic systems, for which aminocyclopropane derivatives can serve as foundational building blocks.

The aminomethyl group of 1-(aminomethyl)cyclopropanol is a key functional handle that allows it to serve as a precursor for a wide variety of nitrogen-containing compounds. In nature, the related compound 1-aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to ethylene, a crucial plant hormone. nih.gov The biosynthesis of ACC from S-adenosylmethionine (SAM) is a pivotal regulatory step. nih.gov While ACC's natural role is well-studied, its synthetic analogues are leveraged in chemical synthesis. For example, dipeptides of ACC have been synthesized to study their biological effects, demonstrating that the cyclopropane core can be integrated into larger nitrogen-containing structures. nih.gov Furthermore, certain microorganisms produce ACC deaminase, an enzyme that metabolizes ACC, highlighting the biological recognition of this nitrogen-containing cyclopropane structure. oup.com In synthetic chemistry, the primary amine of 1-(aminomethyl)cyclopropanol can undergo a vast array of reactions—such as amidation, alkylation, and reductive amination—to build more complex acyclic and heterocyclic nitrogenous molecules.

Integration into Peptide Chemistry

The incorporation of non-natural amino acids is a cornerstone of modern peptide design, used to enhance stability, modulate bioactivity, and control conformation. Cyclopropane-containing amino acids, derived from precursors like 1-(aminomethyl)cyclopropanol, are particularly effective in this regard. nih.govgoogle.com

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support. Non-canonical amino acids, including those with cyclopropane rings, can be readily incorporated into this process after appropriate chemical modification. nih.govacs.org

To be used in Fmoc-based SPPS, a derivative of 1-(aminomethyl)cyclopropanol would first have its primary amine protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The hydroxyl group would then need to be converted into a carboxylic acid or another functional group suitable for coupling. This modified building block can then be introduced into a peptide sequence using standard coupling reagents. mdpi.com This approach has been successfully used to synthesize peptide analogues containing cyclopropane units, demonstrating the feasibility and utility of these building blocks in peptide chemistry. acs.org

Table 2: General Steps for Incorporating a Cyclopropane Amino Acid via Fmoc-SPPS

Step Action Purpose
1. Resin Preparation The first standard amino acid is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin). mdpi.com To provide an anchor point for peptide synthesis. mdpi.com
2. Deprotection The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid, typically using a piperidine (B6355638) solution. To expose a free amine for the next coupling reaction.
3. Coupling The Fmoc-protected cyclopropane amino acid is activated (e.g., with HBTU/DIPEA) and added to the resin to react with the free amine. To form a new peptide bond, elongating the peptide chain.
4. Repetition Steps 2 and 3 are repeated with subsequent amino acids until the desired peptide sequence is assembled. To build the full-length linear peptide.
5. Cleavage The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid cocktail (e.g., TFA). To release the final, unprotected peptide into solution for purification.

This table outlines the fundamental cycle of Fmoc-based Solid-Phase Peptide Synthesis, applicable to the incorporation of both standard and non-canonical amino acids like cyclopropane derivatives.

One of the most significant consequences of incorporating a cyclopropane ring into a peptide backbone is the imposition of severe conformational constraint. nih.gov Standard amino acids allow for relatively free rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, enabling conformational flexibility. The rigid, triangular structure of the cyclopropane ring dramatically limits this rotation. acs.org

This restriction forces the peptide chain to adopt a more defined secondary structure, such as a β-turn or β-sheet. nih.gov By locking a portion of the peptide into a specific bioactive conformation, these constrained amino acids can lead to enhanced receptor selectivity and increased resistance to enzymatic degradation by proteases. acs.org The ability to fix the orientation of side chains is a powerful tool for medicinal chemists aiming to fine-tune the biological and pharmacological properties of therapeutic peptides. nih.gov

Formation of Intramolecular Hydrogen-Bonded Rings in Peptides

The incorporation of constrained amino acids, such as those derived from 1-(aminomethyl)cyclopropanol, into peptide sequences can induce the formation of intramolecular hydrogen-bonded rings. These non-covalent interactions play a crucial role in defining the secondary structure and conformational preferences of peptides. The formation of a five-membered ring (C5) through an intra-residue hydrogen bond between the backbone N-H and C=O groups can lead to an extended β-strand conformation. researchgate.net Alternatively, hydrogen bonding between adjacent residues can result in the formation of a seven-membered ring (C7), known as a γ-turn. researchgate.net

The stability of these intramolecular hydrogen bonds is influenced by the surrounding solvent environment. In weakly hydrogen-bond accepting solvents like acetonitrile, the formation of strong intramolecular hydrogen bonds is favored, leading to a higher population of conformers that feature these interactions. nih.gov Conversely, in hydrogen-bond accepting solvents such as DMSO and water, these intramolecular interactions are disrupted, and the more common syn-conformer of the carboxyl group prevails. nih.gov

The strategic placement of amino acid derivatives capable of forming these intramolecular hydrogen bonds can be used to stabilize specific peptide conformations, such as α-helices. nih.gov By pre-organizing the peptide backbone, these interactions can overcome the energetic barrier to helix nucleation. nih.gov This approach is valuable in the design of peptidomimetics with enhanced biological activity and stability.

A study on a series of cyclic hexapeptide diastereomers demonstrated that the substitution of leucine (B10760876) with N,N-pyrrolidinyl glutamine (Pye), a residue with a strong hydrogen bond accepting side chain, led to significant improvements in both aqueous solubility and membrane permeability. This effect was attributed to the ability of the Pye side chain to sequester exposed backbone NH groups through intramolecular hydrogen bonding.

Peptide Modification Observed Effect Reference
Incorporation of constrained amino acidsInduces formation of intramolecular hydrogen-bonded rings
Substitution with N,N-pyrrolidinyl glutamine (Pye)Improved aqueous solubility and membrane permeability
Use of weakly hydrogen-bond accepting solventsFavors formation of strong intramolecular hydrogen bonds nih.gov
Use of hydrogen-bond accepting solventsDisrupts intramolecular hydrogen bonds nih.gov

Intermediate in the Synthesis of Advanced Chemical Structures

1-(Aminomethyl)cyclopropanol hydrochloride and its derivatives serve as versatile intermediates in the synthesis of a variety of advanced chemical structures, including non-proteinogenic amino acids and chiral amino acid derivatives. These building blocks are of significant interest in medicinal chemistry for the development of novel therapeutics.

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 proteinogenic amino acids naturally encoded in the genome. wikipedia.org They are crucial as intermediates in biosynthesis, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org Over 700 NPAAs have been identified from plants as secondary metabolites. agriculturejournals.cz The synthesis of NPAAs has garnered considerable attention from chemists and biologists due to their diverse applications. mdpi.com

One of the prominent methods for synthesizing NPAAs is through the direct modification of proteinogenic amino acids. mdpi.com Modern techniques like C-H functionalization have emerged as powerful tools for the rapid and direct synthesis of a wide range of NPAAs. mdpi.com 1-(Aminomethyl)cyclopropanol derivatives can be utilized as precursors in these synthetic routes. For instance, a method for the diastereoselective synthesis of cyclopropane amino acids involves the one-pot cyclopropanation of dehydroamino acids. nih.gov

The biological production of novel NPAAs, such as β-hydroxyenduracididine and β-methylphenylalanine, in Escherichia coli offers an alternative to chemical synthesis and provides a direct route for their pharmacological evaluation. frontiersin.org

Chiral amino alcohols are important structural motifs found in many pharmaceuticals and bioactive compounds. frontiersin.orgnih.gov The synthesis of these molecules with high stereoselectivity is a significant challenge in organic chemistry. frontiersin.orgnih.gov Derivatives of 1-(aminomethyl)cyclopropanol can serve as key precursors for the synthesis of chiral amino acid derivatives.

A notable application is in the synthesis of chiral Cα-tetrasubstituted α-amino acid derivatives. These compounds are present in numerous natural products and synthetic molecules with significant biological activities. nih.gov An efficient method for their synthesis involves a sequential four-step acylation reaction using a single nucleophilic catalyst. nih.gov

Furthermore, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines provides a modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn This method addresses the challenge of achieving both chemical and stereochemical selectivity. westlake.edu.cn

Synthetic Target Precursor/Method Key Features Reference
Cyclopropane amino acidsDehydroamino acidsOne-pot cyclopropanation nih.gov
Chiral Cα-tetrasubstituted α-amino acidsN-acylated amino acidsSequential four-step acylation nih.gov
Chiral β-amino alcoholsAldehydes and iminesChromium-catalyzed asymmetric cross-coupling westlake.edu.cn
(S)-1-Cyclopropyl-2-methoxyethanamine(S)-CyclopropylglycineEnzymatic reductive amination and subsequent chemical steps researchgate.net

Lead optimization is a critical phase in drug discovery that focuses on enhancing the properties of lead compounds, such as potency, selectivity, and pharmacokinetic profiles. danaher.comyoutube.com The introduction of cyclopropane rings, derived from precursors like 1-(aminomethyl)cyclopropanol, is a widely used strategy in lead optimization.

The structural and physicochemical properties of the cyclopropane moiety can address several challenges encountered during drug discovery. nih.govresearchgate.net These include improving metabolic stability, increasing potency, and reducing off-target effects. nih.govresearchgate.net A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants, with several compounds showing higher activity than existing drugs like imipramine (B1671792) and desipramine. nih.gov One derivative, midalcipran, was selected for further development due to its promising pharmacological profile. nih.gov

Structural simplification is another key strategy in lead optimization, aiming to reduce molecular complexity and improve drug-like properties. nih.gov This can involve removing unnecessary chiral centers or rings. nih.gov The rigid nature of the cyclopropane ring can be advantageous in this context, providing conformational constraint without excessive molecular weight.

Optimization Goal Role of Cyclopropane Moiety Example Reference
Enhance potencyProvides structural rigidity for favorable bindingMidalcipran nih.gov
Improve metabolic stabilityBlocks sites of metabolism nih.govresearchgate.net
Reduce off-target effectsIncreases selectivity through conformational constraint nih.govresearchgate.net
Improve pharmacokinetic profileStructural simplification leading to better ADMET properties nih.gov

Design Elements for Molecular Properties

The unique structural features of the cyclopropane ring make it a valuable design element for modulating the properties of molecules, particularly in the context of drug discovery.

The cyclopropane ring is the smallest carbocyclic system, characterized by significant ring strain and unique bonding. unl.pt This imparts a high degree of rigidity to molecules containing this moiety. nih.govresearchgate.netnih.gov This conformational constraint can be advantageous for several reasons in drug design. By locking the molecule in a specific conformation, the entropic penalty upon binding to a biological target is reduced, which can lead to enhanced potency. nih.govresearchgate.net

The cyclopropane group is also known to enhance metabolic stability. nih.govresearchgate.netnamiki-s.co.jp The C-H bonds in a cyclopropane ring are stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com This can lead to a longer half-life and improved pharmacokinetic profile of a drug. For example, the cyclopropyl group has been used as a bioisosteric replacement for other groups to improve molecular properties. acs.org

The incorporation of a cyclopropane ring can also influence a molecule's physicochemical properties, such as solubility and permeability. psu.edu In a study of drug molecules, the presence of a cyclopropane ring was shown to increase potency and improve metabolic stability. namiki-s.co.jp

Property Effect of Cyclopropane Moiety Underlying Reason Reference
Structural RigidityIncreasedHigh ring strain and unique bonding nih.govresearchgate.netnih.gov
Metabolic StabilityIncreasedStronger C-H bonds, less susceptible to oxidation nih.govresearchgate.nethyphadiscovery.com
PotencyEnhancedReduced entropic penalty upon binding due to rigidity nih.govresearchgate.net
SolubilityCan be improvedFavorable physicochemical properties namiki-s.co.jppsu.edu

Impact on Three-Dimensional Chemical Space and Fsp3 Values

The three-dimensional (3D) shape of a molecule is a critical determinant of its biological activity, influencing how it interacts with protein binding sites. In recent years, there has been a concerted effort in drug discovery to move away from flat, aromatic structures towards more complex, 3D architectures. A key metric used to quantify this molecular complexity is the fraction of sp3 hybridized carbons (Fsp3), which is the ratio of sp3 carbons to the total carbon count in a molecule. researchgate.netbiomedres.us An increase in the Fsp3 value is often associated with improved solubility, reduced promiscuity, and a higher likelihood of clinical success. semanticscholar.org

The incorporation of the 1-(aminomethyl)cyclopropanol motif is an effective strategy for increasing the Fsp3 value and enhancing the 3D character of a molecule. The cyclopropane ring itself is inherently three-dimensional and rigid, introducing a defined conformational constraint. pensoft.net By replacing flat aromatic rings or other sp2-hybridized moieties with cyclopropyl-containing fragments, medicinal chemists can significantly alter the shape and physicochemical properties of a compound. nih.gov

The impact of incorporating a cyclopropane ring on the Fsp3 value and other molecular properties is illustrated in the table below. The replacement of a planar phenyl group with a cyclopropyl group significantly increases the Fsp3 value, reflecting a greater degree of three-dimensionality.

FeaturePhenyl GroupCyclopropyl Group
Hybridization sp2sp3
Geometry PlanarTetrahedral
Fsp3 Value 01
Impact on Molecular Shape Flat, 2DNon-planar, 3D

This table illustrates the fundamental differences between a phenyl group and a cyclopropyl group in the context of molecular properties relevant to drug design.

Detailed research findings have shown that a higher Fsp3 value correlates with a decreased incidence of inhibition of key metabolic enzymes like cytochrome P450s, potentially leading to improved safety profiles. researchgate.net The rigid nature of the cyclopropane ring in 1-(aminomethyl)cyclopropanol derivatives also reduces the entropic penalty upon binding to a target protein, which can contribute to enhanced binding affinity. pensoft.net Conformational analysis of cyclopropane-containing molecules has demonstrated their ability to adopt well-defined, low-energy conformations that can be tailored for optimal interaction with a biological target. nih.gov

Cyclopropane Derivatives as Bioisosteres

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a powerful tool in drug design. Cyclopropane derivatives, including those derived from 1-(aminomethyl)cyclopropanol, are frequently employed as bioisosteres for a variety of common functional groups. pensoft.net The unique electronic and steric properties of the cyclopropane ring allow it to mimic the characteristics of other groups while offering potential advantages in terms of metabolic stability, potency, and selectivity.

The cyclopropyl group can serve as a non-classical bioisostere for a phenyl ring. While structurally different, the cyclopropane ring can project substituents in a similar spatial orientation to a substituted benzene (B151609) ring, thereby maintaining key interactions with a target protein. This replacement can lead to a significant reduction in molecular weight and lipophilicity, which are often desirable for improving the pharmacokinetic properties of a drug candidate.

Furthermore, the cyclopropane ring is often used as a bioisostere for a gem-dimethyl group. pensoft.net The 1,1-disubstituted cyclopropane can effectively mimic the steric bulk of a gem-dimethyl group while introducing a greater degree of rigidity and potentially new binding interactions. This strategy has been successfully applied to enhance potency and selectivity in various drug discovery programs.

A key advantage of using cyclopropane derivatives as bioisosteres is their enhanced metabolic stability. The carbon-carbon bonds within the cyclopropane ring are generally more resistant to metabolic cleavage than, for example, the bonds in an alkene or an ether linkage. This can lead to a longer half-life and improved bioavailability of the drug.

The following table provides a comparative overview of how a cyclopropyl group can act as a bioisostere for other common chemical moieties.

Original MoietyBioisosteric Cyclopropyl MoietyKey Properties MimickedPotential Advantages of Cyclopropyl Moiety
Phenyl Ring1,2-Disubstituted CyclopropaneSpatial orientation of substituentsLower molecular weight, reduced lipophilicity, improved metabolic stability
gem-Dimethyl Group1,1-Disubstituted CyclopropaneSteric bulk and conformationIncreased rigidity, potential for new interactions
AlkeneCyclopropaneConstrained conformationIncreased metabolic stability

This table illustrates the concept of the cyclopropyl group as a versatile bioisostere in medicinal chemistry.

The application of 1-(aminomethyl)cyclopropanol and its derivatives in organic synthesis, particularly in the context of medicinal chemistry, highlights the significant value of this structural motif. Its ability to enhance the three-dimensional character of molecules and to serve as a versatile bioisostere provides chemists with a powerful tool for the design and optimization of new therapeutic agents.

Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

The precise molecular structure of 1-(Aminomethyl)cyclopropanol (B1280185) hydrochloride is determined through a suite of spectroscopic and analytical methods. Each technique provides unique and complementary information, which, when combined, confirms the arrangement of atoms and functional groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The IR spectrum of 1-(Aminomethyl)cyclopropanol hydrochloride would be characterized by absorption bands corresponding to the O-H, N-H, C-H, C-O, and C-N bonds. An IR spectrum of the related 1-aminomethyl-1-cyclohexanol hydrochloride shows characteristic stretches for the hydroxyl and ammonium (B1175870) groups. chemicalbook.com The gas-phase IR spectrum of (aminomethyl)cyclopropane, which lacks the hydroxyl group, confirms the vibrational modes of the aminomethyl and cyclopropyl (B3062369) moieties. nist.gov

Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3200 - 3600 Strong, Broad
N-H (in NH₃⁺) Stretch 3000 - 3300 Strong, Broad
C-H (cyclopropyl) Stretch ~3000 Medium
C-H (methylene) Stretch 2850 - 2960 Medium
N-H (in NH₃⁺) Bend 1500 - 1650 Strong
C-O Stretch 1050 - 1150 Strong

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. It would be useful for observing the C-C stretching vibrations of the cyclopropane (B1198618) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range (typically 200-800 nm). This compound is an aliphatic amino alcohol. It lacks conjugated systems or other chromophores that would lead to significant absorption in this region. Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. For this compound, electrospray ionization (ESI) is a suitable method, which would typically detect the protonated molecular ion [M+H]⁺ of the free base. The molecular formula of the free base is C₄H₉NO. nih.govachemblock.com

The calculated monoisotopic mass of the free base is 87.0684 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be expected to find the mass of the protonated ion [C₄H₉NO + H]⁺ very close to the calculated value of 88.0757.

Expected Ions in the Mass Spectrum of 1-(Aminomethyl)cyclopropanol

Ion Formula m/z (Nominal) Description
[C₄H₁₀NO]⁺ 88 Protonated molecular ion [M+H]⁺
[C₄H₈N]⁺ 70 Loss of water (H₂O)
[C₃H₆O]⁺ 58 Loss of aminomethyl radical (•CH₂NH₂)

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula. For new compounds, the experimentally found percentages are expected to be within ±0.4% of the calculated theoretical values to confirm purity. nih.gov The molecular formula for this compound is C₄H₁₀ClNO. crysdotllc.com

Theoretical Elemental Composition of this compound (C₄H₁₀ClNO)

Element Symbol Atomic Weight Molar Mass ( g/mol ) Percentage
Carbon C 12.011 48.044 38.89%
Hydrogen H 1.008 10.080 8.16%
Chlorine Cl 35.453 35.453 28.70%
Nitrogen N 14.007 14.007 11.34%
Oxygen O 15.999 15.999 12.95%

| Total | | | 123.583 | 100.00% |

Stereochemical Determination

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. Molecules that are non-superimposable mirror images of each other are known as enantiomers and are said to be chiral. Chirality typically arises from a stereocenter, which is a carbon atom bonded to four different groups. youtube.comyoutube.com

The compound 1-(Aminomethyl)cyclopropanol is achiral . It does not possess any stereocenters. The quaternary carbon atom is bonded to two identical methylene (B1212753) (-CH₂-) groups within the cyclopropane ring. Furthermore, the molecule has an internal plane of symmetry that passes through the C-O bond, the C-C-N framework, and bisects the cyclopropane ring. Any molecule with an internal plane of symmetry is achiral and cannot have an enantiomer. youtube.com Consequently, there are no stereoisomers of 1-(Aminomethyl)cyclopropanol, and methods for stereochemical determination are not applicable.

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction analysis would yield a detailed three-dimensional model of its molecular and crystal structure. This method provides unequivocal proof of structure by mapping electron density, which allows for the calculation of bond lengths, bond angles, and torsional angles.

The analysis can reveal the specific conformation of the cyclopropyl ring and the aminomethyl group. Furthermore, it elucidates the intermolecular forces that govern the crystal packing, such as hydrogen bonding interactions involving the amine and hydroxyl groups, as well as the chloride counter-ion. nih.govnih.gov In the crystal structures of similar amine hydrochlorides, the hydrogen bonding network is often a critical feature defining the solid-state properties of the material. nih.gov Although the specific crystal structure of this compound is not detailed in the provided search results, a typical analysis would provide the data shown in the table below.

Table 1: Representative Data from a Single-Crystal X-ray Diffraction Analysis.

ParameterExample DataDescription
Chemical Formula C₄H₁₀ClNOThe elemental composition of the compound.
Formula Weight 123.58 g/mol The molar mass of the compound. nih.gov
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cA specific description of the symmetry elements present in the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the basic repeating unit of the crystal.
Hydrogen Bonds O-H···Cl, N-H···ClKey intermolecular interactions that stabilize the crystal lattice. nih.gov

The determination of the crystal structure confirms the molecular connectivity and provides insight into the solid-state packing and interactions, which are crucial for understanding the compound's physical properties. nih.gov

Chiral Chromatography (e.g., Chiral HPLC)

1-(Aminomethyl)cyclopropanol is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers. The separation and quantification of these enantiomers are critical, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct biological activities. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. nih.govscas.co.jp

The principle behind chiral HPLC is the differential interaction between the enantiomers and the chiral stationary phase. youtube.com This leads to one enantiomer being retained on the column longer than the other, resulting in their separation. youtube.com The choice of CSP is crucial for achieving successful enantioseparation. yakhak.org

Common types of Chiral Stationary Phases (CSPs) include:

Polysaccharide-based CSPs: These are the most widely used CSPs, typically employing derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. nih.govyoutube.com Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. youtube.com

Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin are particularly effective for separating polar and ionic compounds, including underivatized amino acids and amino alcohols. sigmaaldrich.com They possess ionic groups and are compatible with a wide range of mobile phases. sigmaaldrich.com

Crown Ether-based CSPs: These are especially useful for the enantioseparation of primary amine compounds. nih.gov Chiral recognition occurs via the formation of inclusion complexes between the primary amine moiety of the analyte and the chiral crown ether cavity.

The development of a chiral HPLC method allows for the accurate determination of enantiomeric purity or enantiomeric excess (ee), a critical quality attribute for chiral molecules in research and development. scas.co.jpnih.gov

Table 2: Chiral Stationary Phases for Separation of Amines.

CSP TypeChiral Selector ExamplePrimary Interaction MechanismSuitable for
Polysaccharide-based Cellulose or Amylose PhenylcarbamatesHydrogen bonding, π-π interactions, steric hindrance. youtube.comA broad range of chiral compounds, including amines. nih.gov
Macrocyclic Glycopeptide TeicoplaninIonic interactions, hydrogen bonding, inclusion complexation. sigmaaldrich.comPolar and ionic compounds, amino alcohols. sigmaaldrich.com
Crown Ether (S)- or (R)-18-crown-6-tetracarboxylic acidHost-guest inclusion complexation with primary amines. nih.govPrimary chiral amines. nih.gov

Purity and Identity Confirmation

Beyond structural elucidation, confirming the purity and identity of a compound batch is a routine and essential part of chemical research. Chromatographic techniques are central to this process.

Chromatographic Techniques (e.g., LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an indispensable tool for confirming the identity and assessing the purity of compounds like this compound.

In an LCMS analysis, the sample is first injected into an HPLC system, typically using a reversed-phase column (e.g., C18). The chromatography step separates the main compound from any impurities, starting materials, or byproducts. nih.gov The eluent from the column then flows directly into the mass spectrometer.

The mass spectrometer ionizes the molecules (e.g., using electrospray ionization - ESI) and then separates the ions based on their mass-to-charge ratio (m/z). This provides two key pieces of information:

Molecular Weight Confirmation: The mass spectrum will show a peak corresponding to the molecular ion of the compound, confirming its molecular weight. For 1-(Aminomethyl)cyclopropanol (C₄H₉NO, MW = 87.12 g/mol ), the positive ion mode would typically show a protonated molecule [M+H]⁺ at an m/z of 88.1.

Purity Assessment: The chromatogram from the LC detector (e.g., UV or the total ion chromatogram from the MS) indicates the relative amounts of all separated components. This allows for a quantitative assessment of the compound's purity.

Further structural confirmation can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting pattern of fragment ions provides a structural fingerprint of the molecule. nih.gov

Table 3: Example of LCMS Data for Identity and Purity Confirmation.

ParameterResultInterpretation
LC Retention Time (t_R) 2.1 minThe characteristic time it takes for the compound to elute from the LC column under specific conditions.
Purity (by UV at 210 nm) >99.5%The area percentage of the main peak in the chromatogram, indicating a high level of purity.
Mass Spectrum (ESI+) m/z = 88.1Corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.
MS/MS Fragmentation Characteristic FragmentsFragmentation pattern provides structural confirmation.

Broader Research Perspectives and Future Directions

Exploration of Underexplored Reactivities

While the fundamental reactivity of 1-(aminomethyl)cyclopropanol (B1280185) has been established, there remains a vast, underexplored landscape of chemical behavior, particularly concerning its interactions with various electrophiles and its potential for novel transformations.

Reactivity with Nitrogen-Based Electrophiles

The reaction of nucleophiles with nitrogen-based electrophiles is a cornerstone of organic synthesis, yet the reactivity of aminomethylcyclopropane derivatives in this context is an area ripe for investigation. Recent studies have made significant strides in understanding the reactions of organometallic derivatives with aziridines, a class of nitrogen-based electrophiles. Specifically, the reaction of lithiated 1,1-diborylalkanes with α-halo and α-tosyl aziridines has been shown to produce borylated (aminomethyl)cyclopropanes. tymcdonald.com This transformation is particularly noteworthy for its high diastereoselectivity, allowing for the controlled formation of up to three stereocenters in a single step. tymcdonald.com The mechanism of this reaction is believed to proceed through the ring-opening of the aziridine (B145994) by the lithiated 1,1-diborylalkane. tymcdonald.com

However, the reactivity of 1-(aminomethyl)cyclopropanol and its derivatives with other classes of nitrogen-based electrophiles remains largely uncharted territory. Electrophilic aminating agents, such as oxaziridines, hydroxylamine (B1172632) derivatives, and azo compounds, offer a diverse toolkit for the formation of new carbon-nitrogen bonds. nih.govwikipedia.org Investigating the reactions of 1-(aminomethyl)cyclopropanol with these reagents could lead to the development of novel N-functionalized cyclopropane (B1198618) derivatives with unique chemical and biological properties. For instance, the reaction with chiral electrophilic aminating agents could provide a direct route to enantiomerically enriched aminomethylcyclopropane derivatives.

New Synthetic Transformations

The development of new synthetic transformations that leverage the unique strain and functionality of the 1-(aminomethyl)cyclopropanol core is a key area for future research. The inherent ring strain of the cyclopropane ring can be harnessed to drive novel ring-opening and rearrangement reactions. Furthermore, the presence of both an amino and a hydroxyl group provides multiple handles for derivatization and participation in a wide array of chemical transformations.

Recent work has demonstrated the potential for developing novel multicomponent reactions involving cyclopropane derivatives. For example, a one-pot, three-component reaction has been developed for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.com Adapting such strategies to incorporate 1-(aminomethyl)cyclopropanol could lead to the rapid and efficient construction of complex heterocyclic scaffolds containing the cyclopropylmethylamine motif. Furthermore, the development of catalytic asymmetric transformations, such as the [3+2] photocycloadditions of cyclopropylamines with olefins, opens up new avenues for the synthesis of enantioenriched cyclopentylamines. rsc.org

Development of Novel Synthetic Reagents

The unique structural features of 1-(aminomethyl)cyclopropanol make it an attractive starting point for the development of novel synthetic reagents with unique reactivity profiles.

Utilization of C1-Bisnucleophiles

A significant advancement in the synthetic utility of cyclopropane-containing compounds has been the development and application of C1-bisnucleophiles derived from 1,1-diborylalkanes. These reagents, which possess two nucleophilic sites on a single carbon atom, offer a powerful strategy for the construction of complex molecular architectures. The deprotonation of 1,1-diborylalkanes with a strong base, such as lithium diisopropylamide (LDA), generates a lithiated species that can act as a potent nucleophile. tymcdonald.com

The reaction of these lithiated 1,1-diborylalkanes with electrophiles such as α-halo and α-tosyl aziridines provides a highly diastereoselective route to borylated (aminomethyl)cyclopropanes. tymcdonald.com This method allows for the creation of a privileged scaffold in medicinal chemistry with precise control over stereochemistry. tymcdonald.com The resulting borylated products are themselves versatile intermediates, with the boron and amine functionalities serving as handles for further synthetic manipulations. tymcdonald.com

Role of 1,1-Diborylalkanes in Synthesis

1,1-Diborylalkanes are emerging as exceptionally versatile reagents in organic synthesis. Their ability to be deprotonated to form potent nucleophiles, coupled with the fact that the boron moiety often remains in the product for subsequent functionalization, makes them highly valuable building blocks. tymcdonald.com The geminal boron atoms stabilize an adjacent negative charge, facilitating their deprotonation. tymcdonald.com

In the context of synthesizing (aminomethyl)cyclopropane derivatives, lithiated 1,1-diborylalkanes have been instrumental. Their reaction with nitrogen-based electrophiles like aziridines has been shown to be a divergent and highly diastereoselective pathway to borylated (aminomethyl)cyclopropanes. tymcdonald.com This approach contrasts with the reactivity observed with analogous oxygen-based electrophiles. tymcdonald.com The resulting borylated cyclopropanes are valuable synthetic intermediates, as the boron group can be further functionalized through well-established cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental investigation is becoming increasingly crucial in modern chemical research. Density Functional Theory (DFT) calculations, in particular, have proven to be a powerful tool for elucidating reaction mechanisms, predicting reactivity, and guiding the design of new experiments. nih.govimist.ma

In the study of reactions involving derivatives of 1-(aminomethyl)cyclopropanol, DFT calculations have provided valuable insights into the transition states and reaction pathways. For example, in the synthesis of borylated (aminomethyl)cyclopropanes, DFT studies have helped to understand the origin of the high diastereoselectivity observed in the reaction between lithiated 1,1-diborylalkanes and substituted aziridines. tymcdonald.com These calculations revealed that steric interactions in the transition state play a dominant role in determining the stereochemical outcome. tymcdonald.com

Future research will undoubtedly see an even greater integration of computational and experimental methods. Molecular modeling can be employed to predict the reactivity of 1-(aminomethyl)cyclopropanol hydrochloride with a wider range of electrophiles, helping to prioritize experimental efforts. longdom.org Furthermore, computational studies can aid in the design of new catalysts and reagents with enhanced selectivity and efficiency for transformations involving this versatile building block. By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can accelerate the pace of discovery in this exciting area of organic synthesis.

Rational Design of Synthetic Pathways

The rational design of synthetic pathways aims to develop efficient and sustainable methods for the production of target molecules. nih.gov This involves the strategic selection of starting materials, reagents, and reaction conditions to maximize yield and minimize waste. For cyclopropane derivatives, this could involve the development of novel catalytic systems that allow for the direct and selective functionalization of the cyclopropane ring. Computational studies are increasingly being used to guide the rational design of synthetic routes by providing insights into reaction mechanisms and predicting the feasibility of different transformations. chemrxiv.org

Predictive Modeling for Reaction Outcomes

Computational chemistry plays a vital role in predicting the outcomes of chemical reactions. rsc.org For cyclopropanol (B106826) derivatives, density functional theory (DFT) calculations can be used to model the transition states of ring-opening reactions and predict the regioselectivity and stereoselectivity of these processes. rsc.orgresearchgate.net Such predictive models can help chemists to understand the factors that control the reactivity of these strained ring systems and to design new reactions with desired outcomes. Machine learning models are also being developed to predict thermodynamic properties like the enthalpy of ring-opening polymerization, which can aid in the design of new materials. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(Aminomethyl)cyclopropanol hydrochloride relevant to experimental design?

  • Answer: Critical properties include its melting point (119°C, decomposition observed ), solubility in water (highly soluble due to hydrochloride salt form ), and molecular weight (123.58 g/mol ). These properties guide solvent selection (e.g., aqueous buffers for biological assays) and storage conditions (room temperature in inert atmospheres to avoid degradation ).

Q. How can thin-layer chromatography (TLC) be optimized to assess the purity of this compound?

  • Answer: Use silica gel plates with a mobile phase of ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1 v/v) . Spot test samples (50 mg/mL and 0.5 mg/mL) alongside a reference standard. Post-development, spray with triketohydrindene/cadmium reagent to visualize primary amines. Compare spot intensity to detect impurities (e.g., unreacted precursors) .

Q. What synthetic routes are reported for this compound?

  • Answer: Retrosynthesis tools suggest cyclopropane ring formation via [2+1] cycloaddition or ring-opening of epoxides, followed by aminomethylation. AI-driven strategies (e.g., using Reaxys or Pistachio databases) prioritize one-step routes with high plausibility scores . For example, cyclopropanation of allylic alcohols followed by HCl-mediated salt formation is a feasible pathway .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry (MS) data during structural characterization?

  • Answer: Discrepancies may arise from stereochemical complexity or salt dissociation. For NMR, compare experimental 1^1H/13^13C spectra (e.g., cyclopropane protons at δ 1.2–1.8 ppm) with PubChem-predicted shifts . For MS, use high-resolution ESI-MS to confirm the molecular ion ([M+H]+^+ at m/z 124.07) and rule out adducts. Cross-validate with X-ray crystallography if crystals are obtainable .

Q. What experimental strategies mitigate degradation of this compound under varying pH and temperature?

  • Answer: Stability studies should include:

  • pH titration: Monitor decomposition via HPLC at pH 2–10; the compound is stable in acidic conditions but degrades above pH 7 due to free base formation .
  • Thermal analysis: TGA/DSC reveals decomposition onset at 119°C, suggesting storage below 25°C in desiccated environments .

Q. How does the cyclopropane ring influence biological activity in target interaction studies?

  • Answer: The strained cyclopropane enhances binding rigidity to biomolecules. For example, it inhibits L-amino acid transporters by mimicking natural substrates’ conformation, as shown in voltage-gated calcium channel α2δ subunit assays . Comparative studies with non-cyclopropane analogs (e.g., 2-methylpropan-1-amine HCl) demonstrate reduced activity, confirming the ring’s role .

Q. What methodologies are recommended for quantifying trace impurities in bulk synthesis batches?

  • Answer: Use UPLC-MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient). Detect impurities like unreacted 1-aminocyclopropanemethanol (retention time ~3.2 min) and byproducts via MRM transitions (e.g., m/z 108 → 91 for the free base) . Limit quantification to ≤0.1% per ICH guidelines .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

  • Answer: Use PPE (gloves, lab coat) due to irritant properties . In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Avoid inhalation by working in fume hoods .

Q. How can researchers validate synthetic yield discrepancies between computational predictions and experimental results?

  • Answer: AI-predicted yields (e.g., from Template_relevance models ) may overestimate due to unaccounted steric effects. Optimize reaction parameters (e.g., temperature, catalyst loading) via DoE (Design of Experiments). For cyclopropanation, lower temperatures (0–5°C) improve selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.